

The Discovery and Synthetic History of 2,5-Dimethylanisole: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethylanisole

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Introduction

2,5-Dimethylanisole, also known as 2-methoxy-p-xylene, is an aromatic organic compound with the chemical formula $C_9H_{12}O$. While not a household name in medicinal chemistry, its structural motif and chemical properties make it a subject of interest in organic synthesis and materials science. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with **2,5-Dimethylanisole**, tailored for a scientific audience.

Discovery and Historical Context

The precise moment of the first synthesis of **2,5-Dimethylanisole** is not well-documented in the annals of chemical history, suggesting its discovery was likely an application of established reactions rather than a landmark breakthrough. However, the historical context of its synthesis can be inferred from the development of key chemical knowledge in the mid-19th century.

The intellectual precursors to the synthesis of **2,5-Dimethylanisole** are the isolation of its parent hydrocarbon, xylene, and the development of a foundational reaction in ether synthesis. Xylene was first isolated from wood tar in 1850 by the French chemist Auguste Cahours. In the same year, the British chemist Alexander Williamson developed the eponymous Williamson ether synthesis, a versatile method for forming ethers from an alkoxide and an organohalide.

This reaction was pivotal in understanding the structure of ethers and remains a cornerstone of organic synthesis today.

Given that the necessary precursors and the synthetic methodology were available from 1850 onwards, it is highly probable that **2,5-Dimethylanisole** was first synthesized in the latter half of the 19th century as chemists began to explore the vast possibilities of aromatic substitutions and etherifications.

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dimethylanisole** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O	[1]
Molecular Weight	136.19 g/mol	[1]
CAS Number	1706-11-2	[1]
Appearance	Clear, colorless to slightly yellowish liquid	[2]
Boiling Point	190 °C (lit.)	[3]
Density	0.965 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.514 (lit.)	[3]
Solubility	Soluble in organic solvents (alcohols, ethers); almost insoluble in water.	[4]

Experimental Protocols

The most common and historically relevant method for the synthesis of **2,5-Dimethylanisole** is the Williamson ether synthesis, starting from 2,5-dimethylphenol.

Synthesis of 2,5-Dimethylanisole from 2,5-Dimethylphenol

This procedure details the methylation of 2,5-dimethylphenol using dimethyl sulfate.

Materials:

- 2,5-Dimethylphenol
- Dimethyl sulfate
- Potassium carbonate
- Acetone
- 20% Sodium hydroxide solution
- Sodium sulfate
- Distilled water

Procedure:

- In a round-bottom flask, dissolve 2,5-dimethylphenol (50 g, 410 mmol) and potassium carbonate (68 g, 490 mmol) in acetone (600 mL) at room temperature.
- Add dimethyl sulfate (31.02 g, 246 mmol) to the mixture.
- Heat the reaction mixture to reflux and maintain for 9 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, add an additional portion of dimethyl sulfate (31.02 g, 246 mmol) and continue to reflux for another 9 hours.
- Upon completion of the reaction, filter the mixture and remove the acetone using a rotary evaporator.
- Stir the resulting oil with a 20% sodium hydroxide solution (100 mL) for 10 minutes.

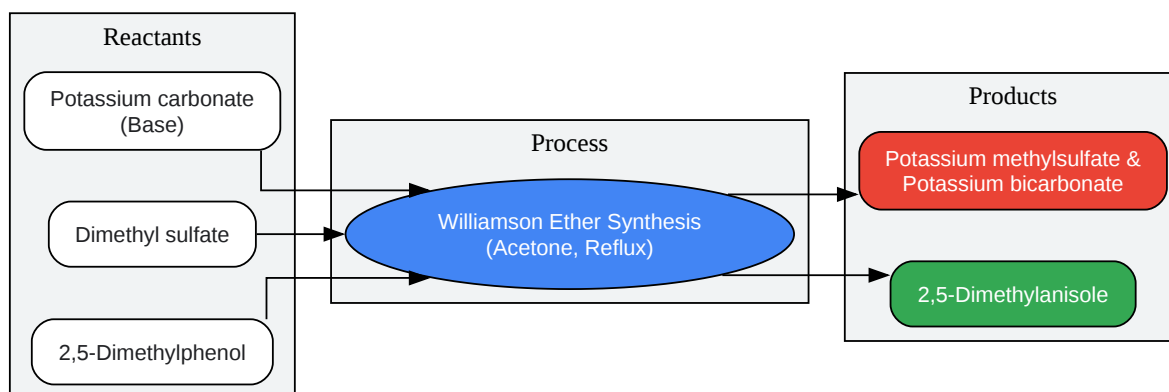
- Wash the organic layer with water (2 x 500 mL) until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution in vacuo to yield **2,5-dimethylanisole**. This procedure is reported to yield approximately 45.5 g (81%) of the final product.^[2]

¹H NMR Data (CDCl₃):

- δ 2.2 (s, 3H, CH₃)
- δ 2.34 (s, 3H, CH₃)
- δ 3.82 (s, 3H, OCH₃)
- δ 6.65 (s, 1H, Ar-H)
- δ 6.7 (d, J = 7.2Hz, 1H, Ar-H)
- δ 7.03 (d, J = 7.2Hz, 1H, Ar-H)^[2]

Visualized Synthesis Workflow

The following diagram illustrates the Williamson ether synthesis of **2,5-Dimethylanisole** from 2,5-Dimethylphenol.



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Caption: Williamson Ether Synthesis of **2,5-Dimethylanisole**.

Applications in Research

2,5-Dimethylanisole has found utility in specialized areas of chemical research. It has been employed as a photoexcited donor in studies of non-radiative transitions.[5] Additionally, it has been used in nuclear magnetic resonance (NMR) relaxation studies to investigate the internal rotation of methyl groups.

Conclusion

While the discovery of **2,5-Dimethylanisole** lacks a singular, celebrated moment, its existence is a testament to the foundational principles of organic synthesis developed in the 19th century. Its preparation via the Williamson ether synthesis is a classic example of this robust and enduring reaction. The well-characterized physicochemical properties and established synthetic protocols for **2,5-Dimethylanisole** provide a solid basis for its use in contemporary chemical research, particularly in the fields of photochemistry and physical organic chemistry. For drug development professionals, while not a direct therapeutic agent, understanding the synthesis and properties of such fundamental aromatic structures can inform the design and synthesis of more complex molecules.

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